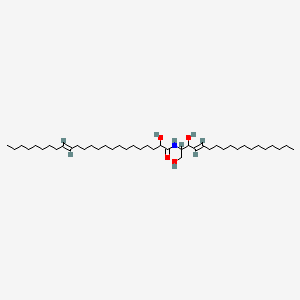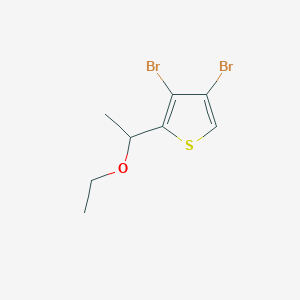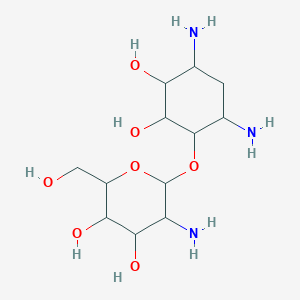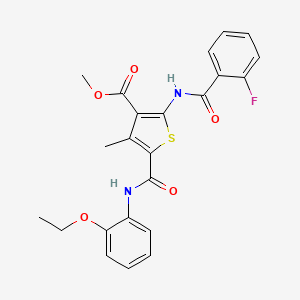
methyl (R)-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate is a complex organic compound that belongs to the class of amino acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate typically involves multiple steps:
-
Protection of the Amino Group: : The initial step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This step ensures that the amino group does not participate in subsequent reactions.
-
Formation of the Morpholine Ring: : The next step involves the formation of the morpholine ring. This can be achieved by reacting an appropriate precursor, such as an epoxide or a halohydrin, with morpholine under basic conditions.
-
Coupling Reaction: : The protected amino acid derivative is then coupled with the morpholine-containing intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification: : Finally, the esterification of the carboxylic acid group is carried out using methanol and a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its morpholine moiety.
-
Synthetic Organic Chemistry: : The compound serves as a building block for the synthesis of complex molecules, including peptides and peptidomimetics.
-
Biological Studies: : It is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
-
Industrial Applications: : The compound is used in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid derivative, which can then exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-(((tert-butoxycarbonyl)amino)-3-morpholinopropanoate: Similar in structure but with a tert-butoxycarbonyl protecting group instead of benzyloxycarbonyl.
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-piperidinopropanoate: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl ®-2-(((benzyloxy)carbonyl)amino)-3-morpholinopropanoate is unique due to its combination of a benzyloxycarbonyl-protected amino group and a morpholine ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C16H22N2O5 |
|---|---|
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
methyl (2R)-3-morpholin-4-yl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C16H22N2O5/c1-21-15(19)14(11-18-7-9-22-10-8-18)17-16(20)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,17,20)/t14-/m1/s1 |
Clé InChI |
SATYAXNPRDDORO-CQSZACIVSA-N |
SMILES isomérique |
COC(=O)[C@@H](CN1CCOCC1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C(CN1CCOCC1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)


![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)




